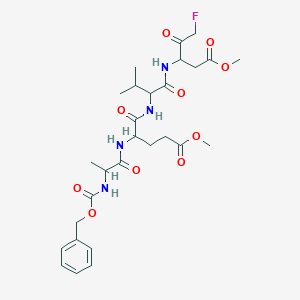
Protein SSX4 (151-170)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein SSX4
Aplicaciones Científicas De Investigación
1. Role in Cancer and Immunotherapy
Protein SSX4, particularly the SSX family, has been identified in various types of cancers, including melanomas. Their unique expression in cancers and limited presence in normal tissues (testis and thyroid) positions them as potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) developed a monoclonal antibody recognizing SSX proteins, which could be instrumental in assessing melanoma cases for immunotherapeutic trials.
2. Protein-Protein Interactions in Cellular Signaling
The SSX proteins, including SSX4, are involved in cellular signaling networks. They interact with other proteins, such as RAB3IP and SSX2IP, impacting cellular growth mechanisms. The study by de Bruijn et al. (2002) highlights these interactions, which have significant implications for understanding normal and malignant cellular growth.
3. Immunogenicity in Tumor Therapy
The SSX family proteins, including SSX4, can evoke T cell immune responses in tumor patients. A study by He et al. (2008) identified HLA-A*0201-restricted epitopes among SSX family members, crucial for developing peptide-mediated immunotherapy against tumors expressing SSX.
4. Post-Translational Modification Analysis
The SSX4 protein, like many others, undergoes post-translational modifications. Techniques such as strong cation exchange (SCX) chromatography, as described by Mohammed and Heck (2011), are pivotal in analyzing these modifications, which are critical for understanding protein function and interactions.
5. Role in T Cell Immunity
SSX proteins, including SSX4, are specific targets for CD4+ T cells in cancer-free individuals. The presence of these T cells, as explored by Godefroy et al. (2007), offers potential for passive and active immunotherapeutic approaches in cancer patients.
6. Structural Analysis Techniques
Advanced techniques like serial femtosecond crystallography, as discussed by Boutet et al. (2012), and AlphaFold's machine learning approach for protein structure prediction, detailed by Jumper et al. (2021), are instrumental in deciphering the structural aspects of proteins like SSX4.
Propiedades
Nombre del producto |
Protein SSX4 (151-170) |
|---|---|
Secuencia |
INKTSGPKRGKHAWTHRLRE |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Protein SSX4 (151-170) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




